3-(Aminomethyl)benzonitrile
Overview
Description
3-(Aminomethyl)benzonitrile is an organic compound with the molecular formula C8H8N2. It is a chemical intermediate used in various industrial and research applications. The compound consists of a benzene ring substituted with an aminomethyl group and a nitrile group at the meta positions. This structure imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)benzonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromobenzonitrile with formaldehyde and ammonia. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the aminomethyl group. The reaction conditions typically involve heating the reactants in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is continuously stirred and maintained at a controlled temperature to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form a nitrile oxide.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxide derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)benzonitrile is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)benzonitrile depends on its specific application. In biochemical assays, the compound can act as a ligand that binds to specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the nitrile group can participate in polar interactions. These interactions can alter the conformation of the enzyme or receptor, affecting its function .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)benzonitrile: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.
3-(Methoxymethyl)benzonitrile: Contains a methoxymethyl group instead of an aminomethyl group.
3-(Chloromethyl)benzonitrile: Contains a chloromethyl group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)benzonitrile is unique due to the presence of both an aminomethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. The aminomethyl group provides nucleophilicity, while the nitrile group offers electrophilicity, making the compound versatile in synthetic applications .
Properties
IUPAC Name |
3-(aminomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPORAVEUOIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146233 | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10406-24-3 | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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